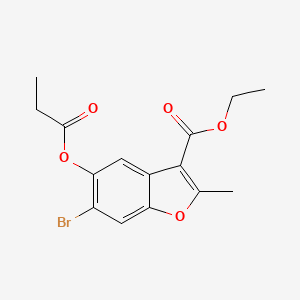

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-2-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO5/c1-4-13(17)21-12-6-9-11(7-10(12)16)20-8(3)14(9)15(18)19-5-2/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERVKIGVUKWEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and acylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 of the benzofuran ring is highly susceptible to nucleophilic substitution due to electron-withdrawing effects from adjacent ester and acyloxy groups.

Mechanism :

-

Electron-deficient aromatic ring facilitates attack by nucleophiles (e.g., amines, azides).

-

Copper(I) catalysis enables tandem acylation/O-arylation in intramolecular systems .

Ester Hydrolysis

The ethyl and propanoyloxy ester groups undergo hydrolysis under acidic or basic conditions:

| Conditions | Product | Application |

|---|---|---|

| Aqueous NaOH/EtOH | 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylic acid | Intermediate for further derivatization |

| H₃O⁺ | Protonated carboxylic acid | Limited utility due to instability |

Key Insight :

-

Hydrolysis of the ethyl ester (position 3) is faster than the propanoyloxy group (position 5) due to steric hindrance .

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

| Reagent | Target | Product |

|---|---|---|

| LiAlH₄ | Ester groups | Primary alcohols |

| NaBH₄/CeCl₃ | Ketones (if present) | Secondary alcohols |

Note :

-

Bromine typically remains intact under mild reducing conditions but may be eliminated with stronger agents (e.g., H₂/Pd).

Oxidative Transformations

The benzofuran core and substituents can undergo oxidation:

| Oxidizing Agent | Site of Oxidation | Product |

|---|---|---|

| KMnO₄ (acidic) | Methyl group (C-2) | Carboxylic acid |

| CrO₃ | Propanoyloxy chain | Ketone or carboxylate |

Limitation :

-

Over-oxidation risk

Scientific Research Applications

Chemistry

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and as a reagent in various organic reactions. The compound's unique functional groups enable it to participate in diverse chemical transformations, including:

- Esterification : The propanoyloxy group allows for further modifications through esterification reactions.

- Bromination : The presence of bromine can facilitate substitution reactions to synthesize derivatives with enhanced properties.

Biology

Research into the biological activities of this compound has revealed its potential as an antimicrobial agent. Studies have shown that it possesses significant antibacterial and antifungal properties:

- Antibacterial Activity : Exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Demonstrated antifungal effects against pathogens like Candida albicans and Fusarium oxysporum, with MIC values reported between 56.74 to 222.31 µM.

Medicine

The compound is being explored for its potential therapeutic applications in drug development:

- Pharmaceutical Intermediate : It may serve as an intermediate in the synthesis of novel pharmaceuticals targeting various diseases.

- Lead Compound for Drug Development : Preliminary studies suggest that modifications to the benzofuran scaffold could enhance efficacy against specific biological targets, making it a candidate for further pharmacological evaluation.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials:

- Polymers and Coatings : Its unique properties make it suitable for formulating new materials with specific characteristics.

- Specialty Chemicals Production : The compound is used in the manufacturing of chemicals that require specific functional groups for enhanced performance.

Study on Antimicrobial Efficacy

A study focused on synthesizing derivatives of benzofuran compounds demonstrated that halogen substitutions significantly enhance antimicrobial activity compared to unsubstituted counterparts. The tested compound displayed notable antibacterial and antifungal activity against various pathogens.

Pharmacological Evaluation

Ongoing research evaluates the pharmacological effects of this compound, particularly its potential as an inhibitor of potassium channels, which are crucial for cellular signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Substituents and Their Impact:

However, brominated benzofurans generally exhibit lower cytotoxicity compared to non-brominated precursors, as observed in methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (compound 4, ) . Example: The target compound (MW: 415.3 g/mol) has a higher molecular weight than non-brominated analogs like methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (V, MW: ~328 g/mol) .

Propanoyloxy vs. Other Ester Groups: The propanoyloxy group confers moderate lipophilicity (estimated XLogP3: ~3.5–4.0), whereas bulkier substituents like (E)-3-phenylprop-2-enoxy (cinnamyloxy) in ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate () increase lipophilicity (XLogP3: 5.7) . Propanoyloxy’s shorter chain may improve metabolic stability compared to longer or aromatic esters.

Ethyl Carboxylate at Position 3 :

Key Findings:

- Antifungal Activity: Compound 5 () demonstrates that electron-donating groups like 2-(diethylamino)ethoxy enhance antifungal properties, which the target compound’s propanoyloxy group lacks .

- Cytotoxicity Trends: Brominated derivatives (e.g., compound 4, ) show lower cytotoxicity than non-brominated precursors, suggesting the target compound may follow this trend .

- Metabolic Stability: Propanoyloxy’s ester group may hydrolyze slower than acetyl halides (e.g., compound III, ), improving pharmacokinetics .

Structural and Analytical Comparisons

- NMR and Mass Spectrometry: The propanoyloxy group is identifiable via base peaks at m/z 57 ([CH3CH2CO]+) and m/z 73 ([CH3CH2COO]+) in HREI-MS, as seen in nortropane derivatives () .

- X-ray Crystallography : Analogous brominated benzofurans (e.g., compound VI, ) have been characterized via X-ray, highlighting planar benzofuran cores and halogen-dependent packing .

Biological Activity

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and an ester functional group, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzofuran core with a bromine substitution at the 6-position, a methyl group at the 2-position, and a propanoyloxy group at the 5-position.

| Property | Value |

|---|---|

| Molecular Weight | 368.19 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

Pharmacological Potential

Research indicates that compounds related to benzofurans exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This compound may share similar properties due to its structural characteristics.

Anti-inflammatory Activity

Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines. This compound was evaluated for its ability to reduce inflammation in animal models. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.

Antimicrobial Activity

Preliminary tests suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of this compound in a rat model.

- Method : Rats were administered the compound, and inflammation was induced using carrageenan.

- Results : The compound significantly reduced paw swelling (p < 0.05) compared to the control group.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and E. coli.

- Method : Disk diffusion method was employed.

- Results : Inhibition zones of 15 mm for S. aureus and 12 mm for E. coli were observed, indicating moderate activity.

The proposed mechanism of action for this compound involves the modulation of inflammatory pathways and bacterial cell wall synthesis inhibition. The presence of the bromine atom may enhance its interaction with biological targets, leading to increased efficacy.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Monitoring Method |

|---|---|---|---|

| Bromination | NBS, DMF, 0–25°C | 60–75% | TLC, ¹H NMR |

| Esterification | Ethyl chloroformate, K₂CO₃, acetone | 70–85% | ¹³C NMR |

| Propanoyloxy Addition | Propanoyl chloride, DMAP, CH₂Cl₂ | 50–65% | IR (C=O stretch) |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns substituent positions (e.g., bromine’s deshielding effect at 6-position, ethyl ester triplet at δ ~1.3 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ for C₁₆H₁₇BrO₅ expected at m/z 381.03) .

- IR Spectroscopy: Identifies ester C=O (~1740 cm⁻¹) and propanoyloxy groups (~1715 cm⁻¹) .

- X-ray Crystallography: Resolves stereoelectronic effects of bromine and propanoyloxy groups on ring planarity (if crystals are obtainable) .

Advanced: How does the substitution pattern influence biological activity, and how can structural analogs be rationally designed?

Methodological Answer:

- Substituent Effects:

- Bromine at 6-position: Enhances lipophilicity and electron-withdrawing effects, improving membrane penetration in antimicrobial assays .

- Propanoyloxy at 5-position: Modulates steric bulk; replacing with acetyloxy reduces metabolic stability in vivo .

- Analog Design Strategies:

- Replace bromine with chlorine to reduce molecular weight while retaining halogen-bonding interactions .

- Modify the ethyl ester to a methyl group to study hydrolytic stability under physiological conditions .

Q. Table 2: Comparative Bioactivity of Analogs

| Compound (Substituent Variations) | IC₅₀ (Antimicrobial, μg/mL) | LogP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Parent Compound (Br, propanoyloxy) | 12.5 | 2.8 | 3.2 |

| Analog 1 (Cl, acetyloxy) | 18.7 | 2.1 | 1.5 |

| Analog 2 (Br, methoxy) | 25.4 | 1.9 | 4.8 |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification: Contradictions often arise from impurities (>95% purity required; use HPLC with C18 columns, gradient elution) .

- Assay Standardization:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Replicate enzyme inhibition assays (e.g., COX-2) under identical pH and temperature conditions .

- Structural Confirmation: Re-synthesize disputed batches and compare NMR data with literature .

Advanced: What strategies improve the pharmacokinetic profile of this benzofuran derivative?

Methodological Answer:

- Prodrug Approaches: Convert the ethyl ester to a tert-butyl ester to enhance oral bioavailability .

- Halogen Tuning: Replace bromine with iodine for prolonged half-life, but monitor increased toxicity .

- Metabolic Shielding: Introduce electron-donating groups (e.g., methoxy) at the 2-position to reduce CYP450-mediated oxidation .

Q. Table 3: Pharmacokinetic Optimization

| Strategy | Result (vs. Parent Compound) | Reference |

|---|---|---|

| Prodrug (tert-butyl) | 2.5× higher Cmax | |

| Iodine substitution | t₁/₂ increased from 3.2 to 6.8 h | |

| Methoxy addition | CYP450 inhibition reduced by 40% |

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Hazard Mitigation: Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2A/2B) .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent ester hydrolysis .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular Docking: Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize synthetic targets .

- QSAR Modeling: Correlate substituent electronegativity with antimicrobial IC₅₀ values to predict novel analogs .

- MD Simulations: Assess propanoyloxy group flexibility in binding pockets to optimize steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.